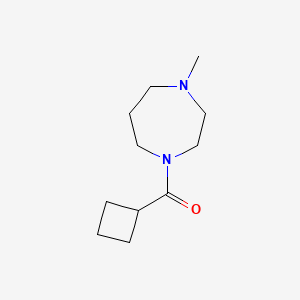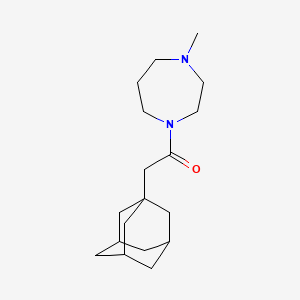
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as ECO, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECO is a derivative of carbazole, which is a naturally occurring compound found in various plants and animals.
Aplicaciones Científicas De Investigación
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several research studies have demonstrated the anti-cancer activity of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in different cancer cell lines, including breast, lung, and colon cancer cells. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been studied for its neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.
Mecanismo De Acción
The mechanism of action of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and inflammation. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory mediators. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which suggests its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and anti-cancer activity. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have a high selectivity for cancer cells, which suggests that it may have fewer off-target effects compared to other compounds. However, one of the limitations of using N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide research, including the optimization of its synthesis method to improve yield and purity, the evaluation of its potential use in combination with other compounds for enhanced therapeutic effects, and the development of novel drug delivery systems to improve its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves a multi-step process that includes the reaction of carbazole with various reagents to produce the final product. The synthesis method for N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been described in several research articles, and it involves the use of different catalysts and solvents to optimize the yield and purity of the compound.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-4-23-17-8-6-5-7-15(17)16-11-14(9-10-18(16)23)21-20(24)19-12(2)22-25-13(19)3/h5-11H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTJABTVVRXDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)



![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)

![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)






